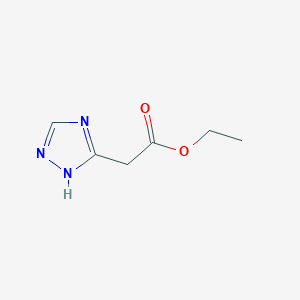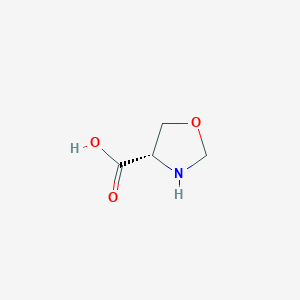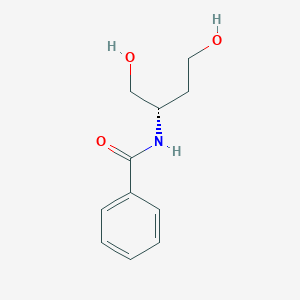
5-nitropyridine-2-sulfonic Acid
Übersicht
Beschreibung
5-Nitropyridine-2-sulfonic acid is a chemical compound characterized by a pyridine ring substituted with a nitro group at the 5-position and a sulfonic acid group at the 2-position
Synthetic Routes and Reaction Conditions:
Nitration Reaction: One common method involves the nitration of pyridine or its derivatives using nitric acid and sulfuric acid under controlled conditions.
Sulfonation Reaction: The nitro-substituted pyridine undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the nitration of pyridine followed by sulfonation. The reaction conditions are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different aminopyridine derivatives.
Substitution Reactions: The sulfonic acid group can undergo nucleophilic substitution with various nucleophiles, such as alcohols, amines, and halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water, sodium hypochlorite in acetic acid.
Reduction: Iron and hydrochloric acid, hydrogenation over a catalyst.
Substitution: Alcohols (methanol, ethanol), amines (aniline, ethylamine), halides (chlorine, bromine).
Major Products Formed:
Oxidation Products: Various oxidized pyridine derivatives.
Reduction Products: Aminopyridine derivatives.
Substitution Products: 2-substituted-5-nitropyridines, such as 2-methoxy-5-nitropyridine, 2-ethoxy-5-nitropyridine, and 2-amino-5-nitropyridine.
Wissenschaftliche Forschungsanwendungen
5-Nitropyridine-2-sulfonic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other pyridine derivatives and is used in organic synthesis.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-nitropyridine-2-sulfonic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, affecting their activity. The molecular targets and pathways involved vary based on the context of the research.
Vergleich Mit ähnlichen Verbindungen
3-Nitropyridine-2-sulfonic acid: Similar structure but with the nitro group at the 3-position.
4-Nitropyridine-2-sulfonic acid: Similar structure but with the nitro group at the 4-position.
2-Nitropyridine-2-sulfonic acid: Similar structure but with the nitro group at the 2-position.
Uniqueness: 5-Nitropyridine-2-sulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its ability to undergo various substitution reactions makes it a versatile compound in organic synthesis.
Eigenschaften
IUPAC Name |
5-nitropyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O5S/c8-7(9)4-1-2-5(6-3-4)13(10,11)12/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQHFODISSWYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376536 | |
| Record name | 5-nitropyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465529-94-6 | |
| Record name | 5-Nitro-2-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465529-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-nitropyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinesulfonic acid, 5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-nitropyridine-2-sulfonic acid a valuable precursor in organic synthesis?
A1: this compound serves as a versatile starting material for generating a variety of 2,5-disubstituted pyridines [, ]. The presence of the electron-withdrawing nitro group significantly enhances the susceptibility of the sulfonic acid group towards nucleophilic substitution reactions, enabling the introduction of diverse substituents at the 2-position [, ].
Q2: What are the challenges associated with synthesizing and purifying this compound?
A2: The synthesis of this compound, typically achieved by oxidizing 5-hydroxyaminopyridine-2-sulfonic acid, presents purification challenges due to the presence of persistent inorganic impurities []. These impurities can significantly impact the yield and purity of the final product, necessitating careful optimization of the purification process [].
Q3: Beyond simple nucleophilic substitutions, have any other synthetic applications been explored for this compound?
A4: Indeed, this compound's potassium salt has been successfully employed in a vicarious nucleophilic substitution (VNS) reaction with methyl chloroacetate []. This reaction yielded potassium 4-methoxycarbomethyl-5-nitropyridine-2-sulfonate, which can further undergo nucleophilic aromatic substitutions with various nucleophiles, expanding the scope of accessible 2,5-disubstituted pyridines [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1598073.png)








